Triple Reuptake Inhibitor Scaffold Comparison: Octahydrocyclopenta[c]pyrrole vs. Octahydro-1H-isoindole in SERT/NET/DAT Inhibition
In a direct head-to-head scaffold comparison within the same study, the octahydrocyclopenta[c]pyrrole-based compound 22a demonstrated SERT, NET, and DAT IC50 values of 20, 109, and 430 nM respectively, while the octahydro-1H-isoindole-based compound 23a showed IC50 values of 29, 85, and 168 nM at the same three transporters. A second octahydrocyclopenta[c]pyrrole compound, 26a (N-H secondary amine), showed IC50 values of 53, 150, and 140 nM. All three optimized compounds were brain-penetrant, active in the mouse tail suspension test at 10 and 30 mg/kg PO, and showed no motor stimulant effects at 1–30 mg/kg PO [1]. Notably, the octahydrocyclopenta[c]pyrrole series exhibited generally higher Ligand Lipophilicity Efficiency (LLE) values due to lower log P of the compounds compared to their octahydro-1H-isoindole counterparts [2]. Compound 20b (2-naphthyl octahydrocyclopenta[c]pyrrole, N-CH3) achieved an exceptional SERT LLE of 4.92, substantially exceeding the octahydro-1H-isoindole series maxima [3]. Both scaffolds showed comparable in vitro ADME profiles with no clear distinction in microsomal stability, CYP inhibition, or hERG inhibition (none below 1 μM) for the dichlorophenyl series [4].
| Evidence Dimension | Transporter inhibition potency (SERT/NET/DAT IC50, nM) and Ligand Lipophilicity Efficiency (LLE) |
|---|---|
| Target Compound Data | 22a (octahydrocyclopenta[c]pyrrole): IC50 SERT=20 nM, NET=109 nM, DAT=430 nM; 26a: IC50 SERT=53 nM, NET=150 nM, DAT=140 nM; 20b: SERT LLE=4.92 |
| Comparator Or Baseline | 23a (octahydro-1H-isoindole): IC50 SERT=29 nM, NET=85 nM, DAT=168 nM; octahydro-1H-isoindole series LLE generally lower due to higher log P |
| Quantified Difference | 22a shows 1.45-fold higher SERT potency vs. 23a (20 vs. 29 nM); 23a shows 1.28-fold higher NET potency (85 vs. 109 nM) and 2.56-fold higher DAT potency (168 vs. 430 nM); LLE advantage for octahydrocyclopenta[c]pyrrole series (best LLE 4.92 vs. ~4.23 for octahydro-1H-isoindole) [1][3] |
| Conditions | Recombinant human SERT, NET, DAT expressed in HEK-293 cells; inhibition curves from ≥n=2 and five concentrations; reference compounds fluoxetine (SERT pIC50=8.3±0.1), nisoxetine (NET pIC50=8.1±0.1), nomifensine (DAT pIC50=7.5±0.1) [1] |
Why This Matters
The differential transporter inhibition profile and superior lipophilic ligand efficiency of the octahydrocyclopenta[c]pyrrole scaffold provide medicinal chemists with a quantifiable basis for scaffold selection when optimizing for balanced SERT/NET/DAT inhibition versus SERT-preferring profiles in antidepressant drug discovery.
- [1] Shao L, Hewitt MC, Malcolm SC, Wang F, Ma J, Campbell UC, Spicer NA, Engel SR, Hardy LW, Jiang ZD, Schreiber R, Spear KL, Varney MA. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. J Med Chem. 2011;54(15):5283-5295. doi:10.1021/jm101312a. PMID: 21739935. View Source
- [2] Shao L, et al. J Med Chem. 2011;54(15):5283-5295, page 5289, Table 4 commentary: 'In the octahydrocyclopenta[c]pyrrole series, the LLE values were generally higher due to the lower log Ps of the compounds compared to their octahydro-1H-isoindole counterparts.' View Source
- [3] Shao L, et al. J Med Chem. 2011;54(15):5283-5295, page 5290: 'One surprise in the SAR was the excellent LLE for 2-naphthyl octahydrocyclopenta[c]pyrrole 20b (N-CH3), with SERT LLE of 4.92.' View Source
- [4] Shao L, et al. J Med Chem. 2011;54(15):5283-5295, page 5290: 'There was no clear distinction in stability, CYP inhibition, or hERG inhibition for either the octahydrocyclopenta[c]pyrrole and octahydro-1H-isoindoles dichlorophenyl compounds.' View Source
